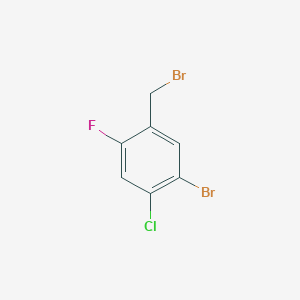

5-Bromo-4-chloro-2-fluorobenzyl bromide

Vue d'ensemble

Description

5-Bromo-4-chloro-2-fluorobenzyl bromide is a chemical compound with the CAS Number: 1823871-15-3 . It has a molecular weight of 302.37 and its IUPAC Name is 1-bromo-5-(bromomethyl)-2-chloro-4-fluorobenzene . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for 5-Bromo-4-chloro-2-fluorobenzyl bromide is 1S/C7H4Br2ClF/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 . The Canonical SMILES string is C1=C(C(=CC(=C1Br)Cl)F)CBr .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-2-fluorobenzyl bromide has a molecular weight of 302.36 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 1 rotatable bond . The exact mass is 301.83318 g/mol and the monoisotopic mass is 299.83523 g/mol . The topological polar surface area is 0 Ų . The complexity of the molecule is 134 .Applications De Recherche Scientifique

Chemoselective Functionalization

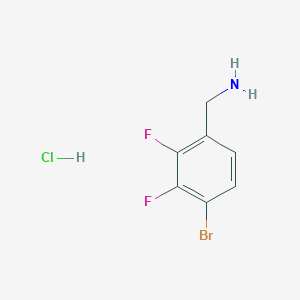

5-Bromo-4-chloro-2-fluorobenzyl bromide has been utilized in chemoselective amination processes, demonstrating its potential as a versatile compound in organic synthesis. The chemoselective functionalization of related compounds like 5-bromo-2-chloro-3-fluoropyridine has been explored, highlighting the selective substitution of various groups under specific conditions. This research emphasizes the compound's utility in creating structurally diverse molecules with potential applications in medicinal chemistry and material science (Stroup et al., 2007).

Intermediate in Synthesis of Complex Molecules

The compound serves as a valuable intermediate in the synthesis of complex molecules. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a structurally similar compound, has been synthesized using halogen dance reactions. This compound, in turn, has been used as a starting material for the generation of pentasubstituted pyridines, showcasing its role in the construction of molecules with varied functional groups and potential utility in drug discovery (Wu et al., 2022).

Role in Crystal Structure Studies

5-Bromo-4-chloro-2-fluorobenzyl bromide and its derivatives have been instrumental in the study of crystal structures. The synthesis of complexes involving such compounds has contributed to understanding the intermolecular interactions and crystal packing in various chemical structures, providing insights into the material properties and potential applications in catalysis and material science (Jing & Img, 2003).

Mécanisme D'action

Target of Action

Benzyl bromides are generally known to be reactive species that can interact with a variety of biological targets, including proteins and nucleic acids .

Mode of Action

The mode of action of 5-Bromo-4-chloro-2-fluorobenzyl bromide is likely to involve the formation of a reactive intermediate via a nucleophilic substitution reaction . This intermediate can then react with biological targets, leading to changes in their structure and function .

Biochemical Pathways

Benzyl bromides can potentially affect a wide range of biochemical pathways due to their reactivity and ability to modify biological molecules .

Result of Action

Given its reactivity, it is likely to cause modifications to biological molecules, which could potentially lead to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-fluorobenzyl bromide. For instance, the compound’s reactivity might be influenced by the pH of the environment . Additionally, the presence of other reactive species could potentially affect the compound’s stability and reactivity .

Propriétés

IUPAC Name |

1-bromo-5-(bromomethyl)-2-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFPXFDCCVGWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-fluorobenzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)

![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)

![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)

![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)

![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)

![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)